trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Systematic and Trivial Nomenclature

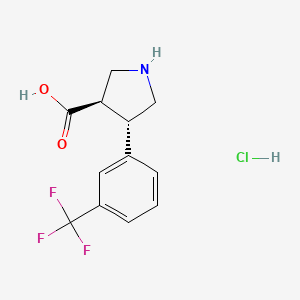

The systematic nomenclature of trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions, establishing a precise chemical identity through its structural descriptors. The compound's full systematic name incorporates stereochemical designations that specify the spatial arrangement of substituents around the pyrrolidine ring system. According to chemical database records, the compound is systematically designated as (3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride, where the stereochemical descriptors (3S,4R) indicate the absolute configuration at the asymmetric carbon centers.

The pyrrolidine ring system serves as the fundamental structural framework, with the carboxylic acid functionality positioned at the 3-carbon and the trifluoromethyl-substituted phenyl group attached at the 4-carbon position. The trans-designation specifically refers to the relative stereochemistry between these two substituents, indicating their opposite spatial orientations relative to the pyrrolidine ring plane. The hydrochloride designation indicates the presence of hydrochloric acid as a salt-forming component, which significantly influences the compound's physical properties and pharmaceutical applications.

Properties

IUPAC Name |

(3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRXDKSFBQDVPX-UXQCFNEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for enhanced binding to specific receptors, which can improve therapeutic efficacy and reduce side effects. The trifluoromethyl group contributes to increased lipophilicity, enhancing the bioavailability of drug formulations .

Neuroscience Applications

In neuroscience research, this compound aids in studying neurotransmitter systems and mechanisms underlying conditions such as depression and anxiety. By exploring these pathways, researchers can identify potential therapeutic targets for new medications .

Material Science

Advanced Materials Formulation

In material science, trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is employed in the formulation of advanced materials like polymers and coatings. Its unique properties enhance chemical resistance and thermal stability, making it suitable for applications requiring durability under harsh conditions .

Agricultural Chemistry

Agrochemical Development

The compound serves as a building block for developing herbicides and pesticides. Its effectiveness in targeting specific plant metabolic pathways leads to more efficient crop protection solutions while minimizing environmental impact. The trifluoromethyl group enhances the compound's penetration into plant tissues, improving its efficacy as an agrochemical agent .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in studies focused on enzyme inhibition and receptor binding assays. Its distinct properties facilitate precise investigations into biological mechanisms, aiding drug discovery efforts by providing insights into how compounds interact with biological targets .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material for various analytical techniques such as chromatography and mass spectrometry. This ensures accurate quantification and identification of similar compounds in complex mixtures, which is crucial for quality control in pharmaceutical formulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; enhances receptor binding. |

| Material Science | Used in advanced materials formulation; improves chemical resistance and thermal stability. |

| Agricultural Chemistry | Building block for herbicides/pesticides; enhances efficacy through better plant tissue penetration. |

| Biochemical Research | Supports enzyme inhibition studies; aids drug discovery through biological mechanism investigations. |

| Analytical Chemistry | Serves as a standard reference material; ensures accuracy in quantifying related compounds. |

Mechanism of Action

The mechanism of action of trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and specificity in binding to target proteins .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

Structural Features :

- The compound features a pyrrolidine ring with a trifluoromethylphenyl group at the 4-position and a carboxylic acid group at the 3-position.

- The trans stereochemistry (3S,4R) is critical for its conformational stability and biological interactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Trifluoromethyl (CF₃) vs. Methoxy (OCH₃) : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving metabolic stability compared to the electron-donating -OCH₃ group .

- Positional Isomerism : Substitution at the 2-position (ortho) may introduce steric hindrance, reducing receptor binding affinity compared to the 3-position (meta) .

Key Observations :

Key Observations :

- High purity (>99%) is consistently achieved across analogs, critical for pharmaceutical applications.

- Yields vary based on substituent complexity; electron-rich groups (e.g., indole) may improve reaction efficiency .

Biological Activity

trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in various fields, particularly in pharmaceutical development and agrochemical applications. Its unique structural features, particularly the trifluoromethyl group, contribute to its biological activity, making it a valuable compound in medicinal chemistry and related research.

- Molecular Formula : C12H12ClF3N2O2

- Molecular Weight : 259.22 g/mol

- CAS Number : 1049978-66-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. The trifluoromethyl group enhances binding affinity to specific receptors, thereby improving therapeutic efficacy.

Key Areas of Activity:

- Pharmaceutical Development :

- Agricultural Chemistry :

- Material Science :

Research Findings and Case Studies

Several studies have explored the structure-activity relationships (SAR) of trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine derivatives, revealing insights into their pharmacological potential.

Table 1: Summary of Biological Activities

Case Study: Pharmacological Evaluation

A notable study evaluated the pharmacological effects of compounds derived from trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid on TRPV1 receptors, which are crucial in pain perception. The results indicated that modifications in the trifluoromethyl group significantly influenced binding affinity and efficacy as TRPV1 antagonists .

Q & A

Q. What are the recommended synthetic routes for trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can intermediates be characterized?

A common approach involves multi-step organic synthesis, starting with the coupling of a trifluoromethylphenyl moiety to a pyrrolidine scaffold. For example, a Boc-protected pyrrolidine intermediate may undergo nucleophilic substitution or cross-coupling reactions with a 3-(trifluoromethyl)phenyl group, followed by deprotection and HCl salt formation. Key intermediates (e.g., Boc-protected derivatives) should be characterized via / NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights, as seen in analogous pyrrolidine-carboxylic acid derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

Referencing safety data sheets (SDS) for structurally similar compounds (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid), strict PPE is required:

- Eye protection : Chemical goggles with side shields .

- Gloves : EN374-certified nitrile gloves to prevent permeation by polar solvents .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during HCl salt formation steps. Avoid contact with strong acids/bases due to potential decomposition .

Q. How can researchers resolve contradictory spectral data (e.g., NMR) for this compound?

Contradictions in NMR peaks (e.g., splitting patterns for pyrrolidine protons) may arise from dynamic rotational isomerism. To address this:

- Acquire variable-temperature NMR to observe coalescence of split signals.

- Compare with computational NMR predictions (e.g., DFT calculations) for trans-configuration validation.

- Cross-validate with IR spectroscopy to confirm carboxylic acid and hydrochloride functional groups .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Institutions like ICReDD employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. For instance:

Q. What strategies mitigate impurities during scale-up synthesis?

Scale-up challenges include byproduct formation from incomplete trifluoromethylphenyl coupling. Strategies:

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction completeness.

- Purification : Reverse-phase chromatography or recrystallization in ethanol/water mixtures, as demonstrated for related pyrrolidine hydrochlorides .

- Reactor design : Continuous-flow systems improve heat/mass transfer, minimizing side reactions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to enhance crystal lattice stability.

- Compare experimental unit cell parameters with Cambridge Structural Database (CSD) entries for analogous trans-pyrrolidine derivatives .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.